molecular formula C18H19NO2 B1182122 N,N-diallyl-2-(1-naphthyloxy)acetamide

N,N-diallyl-2-(1-naphthyloxy)acetamide

Cat. No.: B1182122
M. Wt: 281.355
InChI Key: WEXFDNZOKGWPAV-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a naphthyloxy group at the 2-position and diallyl substituents on the nitrogen atom. The compound’s naphthyl group likely enhances aromatic interactions, while the diallyl substituents may influence solubility and reactivity compared to simpler alkyl or aryl analogs .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.355

IUPAC Name

2-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C18H19NO2/c1-3-12-19(13-4-2)18(20)14-21-17-11-7-9-15-8-5-6-10-16(15)17/h3-11H,1-2,12-14H2

InChI Key

WEXFDNZOKGWPAV-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Substituent Variations

  • N,N-Diethyl-2-(1-naphthyloxy)propionamide (Napropamide) :
    A pesticidal compound with a propionamide backbone (three-carbon chain) and diethyl groups on the nitrogen. The extended chain may improve soil mobility compared to the acetamide backbone in N,N-diallyl-2-(1-naphthyloxy)acetamide .
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
    Contains a chloro-substituted phenyl ring and methoxymethyl group, enhancing herbicidal activity. The absence of a naphthyl group reduces aromatic bulk compared to the target compound .

Key Structural Features

Compound Nitrogen Substituents Aromatic Group Backbone
This compound Diallyl 1-Naphthyloxy Acetamide
Napropamide Diethyl 1-Naphthyloxy Propionamide
Alachlor Methoxymethyl 2,6-Diethylphenyl Acetamide
N-(1-Naphthyl)-2-phenylacetamide Phenyl 1-Naphthyl Acetamide

Physical-Chemical Properties

  • Molecular Weight :
    • This compound (estimated): ~315–330 g/mol (based on analogs like N-(1-naphthyl)-2-phenylacetamide, 261.32 g/mol ).
    • N-(1-Naphthyl)-2-methoxyacetamide: 215.25 g/mol .
    • N,N-Dimethylacetamide: 87.12 g/mol .
  • Solubility :
    Diallyl groups likely increase hydrophobicity compared to dimethyl or diethyl substituents, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Stability : Allyl groups may introduce instability under oxidative conditions, whereas compounds like N,N-dimethylacetamide exhibit higher thermal and chemical stability .

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